Product packaging for Fmoc-Dap(ivDde)-OH(Cat. No.:CAS No. 607366-20-1)

Fmoc-Dap(ivDde)-OH

Cat. No.: B613435
CAS No.: 607366-20-1
M. Wt: 532,64 g/mole
InChI Key: JSRFPOKYPNCYJU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Dap(ivDde)-OH is an orthogonally protected derivative of 2,3-diaminopropionic acid (Dap), specifically designed for advanced solid-phase peptide synthesis (SPPS). This building block is essential for constructing complex peptide architectures, such as cyclic, branched, or side-chain modified peptides, by providing independent control over multiple reactive sites [1] . The compound features a dual-protecting group strategy: the Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino acid and is selectively removed with a base like piperidine to facilitate peptide chain elongation. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group protects the side-chain β-amino group. A key advantage of the ivDde group is its superior orthogonality; it is stable to the basic conditions used for Fmoc deprotection and to acidic conditions, but can be cleanly and selectively removed with a mild solution of 2% hydrazine in DMF [1] [6] . This stability prevents undesired side-chain deprotection or migration during synthesis, making it more robust than the related Dde protecting group [1] . This selective deprotection allows researchers to unmask the side-chain amine on solid support without affecting other acid-labile protecting groups. The exposed amine serves as a precise chemical handle for site-specific conjugation, cyclization via amide bond formation, or the introduction of secondary peptide chains to create branched molecules [1] . CAS Number: 607366-20-1 [7] Molecular Formula: C 31 H 36 N 2 O 6 [3] [7] Molecular Weight: 532.5 g/mol [3] [7] This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO8 B613435 Fmoc-Dap(ivDde)-OH CAS No. 607366-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZQXABUYLYUPK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Methodologies for Fmoc Dap Ivdde Oh

Solid-Phase Peptide Synthesis (SPPS) Applications

Fmoc-Dap(ivDde)-OH is a valuable amino acid derivative for Fmoc-based solid-phase peptide synthesis (SPPS), particularly for creating peptides with specific side-chain modifications, branched structures, or for use in constructing peptide libraries. sigmaaldrich.comsigmaaldrich-jp.commerel.si Its utility stems from the orthogonal nature of its protecting groups, which allows for selective deprotection and modification at different stages of the synthesis. sigmaaldrich.comsigmaaldrich-jp.com

General Fmoc-SPPS Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. sigmaaldrich.com The synthesis is typically carried out on a solid support, such as a resin, and involves a series of repeating steps:

Fmoc Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound peptide is removed using a basic solution, commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). sigmaaldrich.comchemicalbook.com

Coupling: The newly exposed amino group is then coupled with the carboxyl group of the incoming this compound. This reaction is facilitated by coupling reagents.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. dokumen.pub The N-terminus of the peptide should be protected with a group like Boc if the Dde/ivDde group is to be removed while the peptide is still on the resin. sigmaaldrich.comsigmaaldrich.com

Coupling Efficiency and Optimization in SPPS

Achieving high coupling efficiency is crucial for the successful synthesis of long or complex peptides. While this compound is generally effective in SPPS, certain factors can influence its coupling efficiency. For instance, steric hindrance from the bulky ivDde group can sometimes slow down the coupling reaction. chempep.com

To optimize coupling, various strategies can be employed:

Choice of Coupling Reagents: Utilizing efficient coupling reagents can enhance the reaction rate and yield.

Extended Reaction Times and Double Coupling: In cases of difficult couplings, extending the reaction time or performing a second coupling step (double coupling) can help ensure complete reaction.

Microwave-Enhanced SPPS: The application of microwave energy can overcome steric challenges and accelerate coupling reactions, leading to the rapid synthesis of branched peptides with higher purity and fewer deletion products. merel.si

On-Resin Modification Strategies

The key advantage of using this compound lies in the ability to perform on-resin modifications. sigmaaldrich.compeptide.com After the peptide chain has been assembled, the ivDde group on the side chain of the Dap residue can be selectively removed while the peptide is still attached to the solid support. sigmaaldrich-jp.com This exposes a free amino group on the side chain, which can then be modified in various ways, such as:

Branching: A second peptide chain can be synthesized on the deprotected side chain, creating a branched peptide. sigmaaldrich.commerel.si

Cyclization: The side chain can be used to form a cyclic peptide by reacting with another part of the peptide. sigmaaldrich.com

Labeling: Fluorescent dyes, biotin (B1667282), or other reporter molecules can be attached to the side chain for various biochemical and diagnostic applications. sigmaaldrich.compeptide.com

This on-resin modification capability allows for the creation of a diverse range of complex peptide structures that would be difficult to synthesize using other methods. sigmaaldrich.com

Pseudoproline Building Blocks Integration

Difficult peptide sequences, particularly those prone to aggregation, can pose significant challenges during SPPS. bachem.com Pseudoproline dipeptides are specialized building blocks that can be incorporated into a peptide sequence to disrupt the formation of secondary structures like β-sheets, which are often the cause of aggregation. bachem.comchempep.com These dipeptides temporarily introduce a "kink" in the peptide backbone, improving solubility and coupling efficiency. bachem.comchempep.com

While the direct integration of this compound with pseudoproline dipeptides is not extensively documented in the provided search results, the principles of using pseudoprolines are broadly applicable in Fmoc-SPPS. merckmillipore.com The introduction of a pseudoproline dipeptide at strategic locations within a sequence containing this compound could potentially mitigate aggregation issues and facilitate the synthesis of an otherwise intractable peptide. The pseudoproline moiety is stable under standard Fmoc-SPPS conditions and is cleaved during the final trifluoroacetic acid (TFA) deprotection step, regenerating the native amino acid residue. bachem.comchempep.com

Protecting Group Chemistry of this compound

The utility of this compound in complex peptide synthesis is entirely dependent on the orthogonal nature of its two protecting groups: the Fmoc group and the ivDde group. sigmaaldrich.com This orthogonality allows for their selective removal under different chemical conditions, enabling site-specific modifications. sigmaaldrich-jp.com

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the diaminobutanoic acid. chempep.com It is a base-labile protecting group, meaning it is stable under acidic and neutral conditions but is readily removed by treatment with a mild base, typically a 20% solution of piperidine in DMF. sigmaaldrich.comchemicalbook.comissuu.com This selective removal is the cornerstone of Fmoc-based SPPS, allowing for the stepwise elongation of the peptide chain. issuu.com

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group protects the γ-amino group on the side chain. sigmaaldrich.com Unlike the Fmoc group, the ivDde group is stable to the basic conditions used for Fmoc removal (piperidine) and also to the acidic conditions (TFA) often used for the final cleavage of the peptide from the resin. sigmaaldrich.comsigmaaldrich-jp.com The ivDde group is, however, selectively cleaved by treatment with a solution of hydrazine (B178648) (typically 2-10% in DMF). sigmaaldrich.com The hindered nature of the ivDde group makes it more stable to piperidine than the related Dde group and less prone to migration. alfa-chemistry.comsigmaaldrich.comsigmaaldrich.com

This differential stability allows for a powerful synthetic strategy: the peptide backbone can be fully assembled using Fmoc chemistry, and then the ivDde group can be removed on-resin to allow for specific modification of the Dap side chain without affecting the rest of the peptide. sigmaaldrich.comsigmaaldrich-jp.com The removal of the ivDde group can be monitored spectrophotometrically because the cleavage byproduct absorbs UV light. sigmaaldrich.comsigmaaldrich-jp.com For complete orthogonality, especially when hydrazine sensitivity is a concern, a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP can be used as an alternative for Dde removal. sigmaaldrich.comresearchgate.net

Table 1: Properties of Protecting Groups in this compound

Protecting Group Protected Functional Group Cleavage Conditions Stability
Fmoc α-amino group 20% piperidine in DMF sigmaaldrich.comchemicalbook.com Stable to acid and hydrazine sigmaaldrich.comsigmaaldrich-jp.com
ivDde γ-amino group 2-10% hydrazine in DMF sigmaaldrich.com Stable to piperidine and TFA sigmaaldrich.comsigmaaldrich-jp.com

Orthogonality with Fmoc and Boc Protecting Groups

A cornerstone of modern peptide synthesis is the concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. mdpi.com The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, which protects the side-chain amino group of the diaminopropionic acid (Dap) residue, is a prime example of an orthogonal protecting group. sigmaaldrich.comug.edu.pl

The ivDde group exhibits robust stability under the conditions used to remove the two most common amino-terminal protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. sigmaaldrich.comsigmaaldrich-jp.com The Fmoc group is typically cleaved using a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF), while the Boc group is removed with strong acids such as trifluoroacetic acid (TFA). sigmaaldrich.comsigmaaldrich-jp.com The ivDde group remains intact during both of these procedures, allowing for the sequential deprotection and modification of the N-terminus of a peptide without disturbing the protected side chain of the Dap residue. sigmaaldrich.comescholarship.org

This orthogonality is crucial for the synthesis of complex peptides, such as branched or cyclic peptides, where site-specific modifications are required. sigmaaldrich.comsigmaaldrich-jp.com For instance, after the full peptide backbone is assembled using Fmoc-SPPS, the N-terminal Fmoc group can be replaced with a Boc group. sigmaaldrich.compeptide.com This allows for the subsequent selective removal of the ivDde group to unmask the side-chain amine for further chemical elaboration, while the N-terminus remains protected. sigmaaldrich.com

Protecting GroupCleavage ConditionStability of ivDde
Fmoc 20% piperidine in DMFStable sigmaaldrich.comsigmaaldrich-jp.com
Boc Trifluoroacetic acid (TFA)Stable sigmaaldrich.comsigmaaldrich-jp.com

Stability of ivDde to Various Reagents

The effectiveness of the ivDde group hinges on its stability to the common reagents used throughout the cycles of peptide synthesis, while being susceptible to a specific deprotecting agent.

The ivDde group demonstrates robust stability towards the basic conditions required for Fmoc group removal. It is stable to standard treatments of 20% piperidine in dimethylformamide (DMF), a reagent used repeatedly during SPPS to deprotect the α-amino group for chain elongation. sigmaaldrich.comiris-biotech.de This stability is a key feature of its orthogonality. While the less sterically hindered Dde group can sometimes be partially lost or migrate during prolonged piperidine treatments, the bulkier ivDde group is significantly more stable and does not typically exhibit leaching or migration. sigmaaldrich.comiris-biotech.de However, some studies have noted that neither Dde nor ivDde is completely stable to piperidine under all conditions, which can be a concern for the synthesis of very long peptide sequences or when using automated synthesizers where exposure times may be extended. researchgate.net

Table 1: Comparative Stability of Dde and ivDde during Fmoc Deprotection

Protecting Group Scrambling/Migration during Piperidine Treatment Stability in Long Sequences
Dde Strong tendency to migrate Partial loss noted
ivDde No scrambling observed Generally stable

This table is based on findings from a study comparing various lysine (B10760008) protecting groups, which showed Dde's propensity for scrambling while ivDde remained stationary under Fmoc deprotection conditions (50% piperidine/DMF for 30 min). iris-biotech.de

A defining characteristic of the ivDde group is its complete stability to the strongly acidic conditions used for the final cleavage of the peptide from the resin and the removal of most common side-chain protecting groups (like tBu, Boc, Trt). sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de It remains intact even when treated with concentrated TFA or solutions of 50% TFA in dichloromethane (B109758) (DCM). sigmaaldrich.comiris-biotech.de This acid stability is fundamental to the Fmoc/ivDde strategy, ensuring that the side-chain amine remains protected throughout the synthesis and final cleavage steps, reserving its deprotection for a specific, orthogonal step. sigmaaldrich.comadvancedchemtech.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base sometimes used as an alternative to piperidine for Fmoc removal, as it can be faster and more effective for difficult sequences. sigmaaldrich.comwiley-vch.depeptide.com The ivDde group is stable to the typical concentrations of DBU (around 1-2%) used for this purpose. sigmaaldrich.comresearchgate.net This compatibility allows for flexibility in the choice of base for Fmoc deprotection without compromising the integrity of the ivDde-protected side chain.

Stability to Trifluoroacetic Acid (TFA)

Challenges and Limitations of ivDde Deprotection

While the stability of the ivDde group is one of its primary advantages, the robustness that makes it stable can also present challenges during its removal. The standard method for ivDde cleavage is treatment with 2-4% hydrazine in DMF. sigmaaldrich.comescholarship.org

The sterically demanding nature of the ivDde group can sometimes make its removal with hydrazine difficult, leading to slow and often incomplete deprotection. sigmaaldrich.comiris-biotech.de Researchers have found that standard protocols, such as treating a peptide-resin with 2% hydrazine for short periods (e.g., 3 x 3 minutes), can be inefficient, with a significant portion of the protecting group remaining. biotage.compeptide.com In a comparative study, after treatment with 4% hydrazine for 5x5 minutes, 10% of the ivDde group remained on a test peptide, whereas the less robust Dde group was almost completely removed (1% remaining). iris-biotech.de To overcome this, higher concentrations of hydrazine (up to 10%) or significantly extended reaction times may be necessary, although this can risk side reactions. sigmaaldrich.combiotage.com

Table 2: Deprotection Efficiency of Hydrazinolysis-Labile Protecting Groups

Protecting Group % Remaining after Hydrazine Treatment*
Dde 1%
ivDde 10%

Data from a comparative study on a resin-bound test peptide treated with 4% hydrazine for 5x5 minutes. iris-biotech.de

The efficiency of ivDde removal is highly dependent on its position within the peptide sequence and the secondary structure of the peptide. sigmaaldrich.comsigmaaldrich-jp.com Deprotection can be particularly sluggish and inefficient if the ivDde-protected residue is located near the C-terminus of the peptide or within a region of the sequence that is prone to aggregation on the solid support. sigmaaldrich.comiris-biotech.de Peptide aggregation can physically hinder the access of the hydrazine reagent to the ivDde group, preventing its complete removal. sigmaaldrich.com This issue is a significant practical limitation, as incomplete deprotection prevents the desired subsequent modification at that site, leading to lower yields of the target molecule. sigmaaldrich-jp.com

Comparison with Dde Protecting Group Stability and Migration

The choice between the ivDde and the related Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group is a critical consideration in peptide synthesis, hinging on a trade-off between stability and ease of removal. sigmaaldrich.com

Stability: The ivDde group is a more sterically hindered version of the Dde group. alfa-chemistry.compeptide.com This increased bulk enhances its stability towards the basic conditions (typically 20-50% piperidine in DMF) used for Fmoc group removal during solid-phase peptide synthesis (SPPS). sigmaaldrich.comiris-biotech.de While the Dde group is generally stable to these conditions, it can exhibit partial loss, particularly during the synthesis of long peptide sequences. sigmaaldrich.comiris-biotech.de In contrast, the ivDde group offers greater robustness, remaining intact even during the synthesis of peptides with over 50 residues. vulcanchem.com

Migration (Scrambling): A significant drawback of the Dde group is its propensity to migrate to unprotected primary amines, such as the ε-amino group of lysine or the N-terminal α-amino group, during Fmoc deprotection. sigmaaldrich.comiris-biotech.de This "scrambling" leads to the formation of undesired peptide sequences. The sterically more demanding ivDde group significantly mitigates this issue, showing little to no migration. alfa-chemistry.comiris-biotech.de However, it is worth noting that even with ivDde, migration from the side-chain to the unprotected α-amino group of a Dpr (diaminopropionic acid) residue can still occur under certain conditions. peptide.com

Cleavage: Both Dde and ivDde groups are cleaved using a solution of 2% hydrazine in DMF. sigmaaldrich.com The less stable Dde group is generally easier and quicker to remove. The increased stability of the ivDde group can sometimes make its removal more challenging, especially if the protected residue is located near the C-terminus of the peptide or within an aggregated sequence. sigmaaldrich.comiris-biotech.de In such cases, removal can be sluggish and sometimes incomplete. sigmaaldrich.com

Table 1: Comparison of Dde and ivDde Protecting Groups

Feature Dde ivDde
Stability to Piperidine Less robust; partial loss in long syntheses possible. sigmaaldrich.comiris-biotech.de More stable; withstands multi-step syntheses. vulcanchem.comiris-biotech.de
Migration Tendency Prone to scrambling to other free amino groups. sigmaaldrich.comiris-biotech.de Migration is significantly reduced due to steric hindrance. alfa-chemistry.comiris-biotech.de
Cleavage Conditions 2% Hydrazine in DMF. sigmaaldrich.com 2% Hydrazine in DMF. sigmaaldrich.com
Ease of Cleavage Easier to remove. iris-biotech.de Can be difficult to remove in certain sequences. sigmaaldrich.comiris-biotech.de

Alternative Protecting Groups for Diaminobutyric Acid (Dab) Derivatives

While this compound is a valuable tool, a range of other orthogonally protected diaminobutyric acid (Dab) and diaminopropionic acid (Dap) derivatives are available, each offering specific advantages for different synthetic strategies.

Fmoc-Dab(Mtt)-OH and its Coupling Efficiency

Fmoc-Dab(Mtt)-OH utilizes the highly acid-labile monomethoxytrityl (Mtt) group for side-chain protection. The Mtt group can be removed under mildly acidic conditions (e.g., dilute TFA) that leave other acid-labile groups like Boc intact, providing an additional level of orthogonality. However, research has shown that Fmoc-Dab(Mtt)-OH can exhibit abnormally poor coupling efficiency during SPPS. rsc.orgrsc.org This is attributed to a rapid lactamization side reaction that occurs under various standard coupling conditions. rsc.orgresearchgate.net While complete incorporation can be achieved using specific protocols, such as a multi-time, preincubation-free method with the coupling reagent DEPBT, alternative building blocks are often recommended to avoid this complication. rsc.orgrsc.org The coupling efficiency is also sensitive to the steric hindrance of the N-terminal residue of the peptide chain. rsc.org

Fmoc-Dap(Aloc)-OH and Palladium-Catalyzed Deprotection

Fmoc-Dap(Aloc)-OH employs the allyloxycarbonyl (Aloc) protecting group on its side chain. iris-biotech.de The Aloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal and resin cleavage. iris-biotech.deiris-biotech.de Its key advantage is its selective removal via palladium-catalyzed reactions in the presence of a scavenger, such as phenylsilane (B129415) (PhSiH3). frontiersin.org This provides a truly orthogonal deprotection strategy, compatible with both Fmoc/tBu and Boc/Bzl based synthesis schemes. iris-biotech.deiris-biotech.de This derivative is particularly useful for the synthesis of complex cyclic and branched peptides. However, in some instances, double coupling has been found to be necessary for the efficient incorporation of Fmoc-Dap(Aloc)-OH. frontiersin.org

Fmoc-L-Dab(Boc,Me)-OH for Complex Peptide Architectures

Fmoc-L-Dab(Boc,Me)-OH is a derivative with a side-chain amino group protected by both a tert-butoxycarbonyl (Boc) group and a methyl (Me) group. bapeks.com This dual protection is advantageous for synthesizing peptides with complex architectures, such as cyclic or branched structures. The Boc group provides standard acid-labile protection, while the methyl group offers additional stability. This building block is used in solid-phase peptide synthesis to introduce a methylated diaminobutyric acid residue into a peptide chain. bapeks.com

Fmoc-Dap(Ac)-OH as a Building Block

Fmoc-Dap(Ac)-OH features an acetyl (Ac) group protecting the side-chain amino group. cymitquimica.com The acetyl group is generally stable and not intended for removal during standard peptide synthesis. This derivative serves as a building block to introduce a permanently acetylated Dap residue into a peptide sequence. cymitquimica.combiosynth.com The presence of the acetyl group can enhance the solubility and stability of the resulting peptide. cymitquimica.com The Fmoc group is removed under standard basic conditions to allow for peptide bond formation. cymitquimica.com

Fmoc-Dap(N3)-OH

Fmoc-Dap(N3)-OH incorporates an azido (B1232118) (N3) group on the side chain. chemimpex.comcam.ac.uk This azido group serves as a bioorthogonal handle, allowing for highly specific chemical modifications via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). chemimpex.commedchemexpress.com This makes Fmoc-Dap(N3)-OH an invaluable building block for creating bioconjugates, labeling peptides with fluorophores or other tags, and synthesizing complex peptide structures. chemimpex.comchemimpex.com The synthesis of this compound can be achieved from Fmoc-protected asparagine. cam.ac.uk

Table 2: Alternative Protecting Groups for Dab/Dap Derivatives

Compound Side-Chain Protecting Group Deprotection Condition Key Features & Applications
Fmoc-Dab(Mtt)-OH Monomethoxytrityl (Mtt) Mildly acidic (e.g., dilute TFA) Orthogonal to Fmoc and Boc; can have poor coupling efficiency due to lactamization. rsc.orgrsc.orgpeptide.com
Fmoc-Dap(Aloc)-OH Allyloxycarbonyl (Aloc) Palladium(0)-catalyzed reaction. frontiersin.org Orthogonal to Fmoc/tBu and Boc/Bzl strategies; used for complex cyclic and branched peptides. iris-biotech.de
Fmoc-L-Dab(Boc,Me)-OH tert-Butoxycarbonyl (Boc) and Methyl (Me) Acidic (TFA) for Boc removal. Introduces a methylated Dab residue; used for complex peptide architectures. bapeks.com
Fmoc-Dap(Ac)-OH Acetyl (Ac) Generally stable/not removed. Used to incorporate a permanently acetylated Dap residue. cymitquimica.combiosynth.com
Fmoc-Dap(N3)-OH Azide (N3) Not typically removed; used for conjugation. Enables "click chemistry" for bioconjugation and labeling. chemimpex.commedchemexpress.com

Strategies for Overcoming Deprotection Challenges

The selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group from the side chain of diaminopropionic acid (Dap) is crucial for the site-specific modification of peptides. However, this process can present challenges, particularly in the context of standard Fmoc-based solid-phase peptide synthesis (SPPS). The primary reagent used for ivDde cleavage, hydrazine, is also capable of removing the Nα-Fmoc group, which necessitates strategic modifications to the synthesis protocol. sigmaaldrich.compeptide.com Furthermore, the efficiency of ivDde removal can be sequence-dependent and problematic, leading to the development of alternative building block strategies. sigmaaldrich-jp.com

A key strategy to circumvent the non-orthogonal nature of hydrazine treatment with Fmoc protection involves the temporary protection of the N-terminal amino group with a tert-butoxycarbonyl (Boc) group. peptide.com Since hydrazine readily cleaves both Fmoc and ivDde groups, the N-terminal Fmoc group of the fully assembled peptide must be removed and replaced with the hydrazine-stable Boc group before proceeding with ivDde deprotection. sigmaaldrich.compeptide.com This ensures that only the ivDde group is cleaved, exposing the side-chain amine for further modification while the peptide remains anchored to the resin and the backbone is protected. bzchemicals.com

The typical procedure involves two main steps after the peptide chain is fully assembled:

N-terminal Fmoc Deprotection and Boc Installation: The N-terminal Fmoc group is removed using a standard piperidine solution. Subsequently, the newly freed N-terminus is acylated with a Boc-donating reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net Alternatively, the final amino acid can be incorporated as a Boc-protected residue. peptide.combzchemicals.com

ivDde Cleavage: The resin-bound, N-terminally Boc-protected peptide is then treated with a solution of hydrazine in a solvent like N,N-dimethylformamide (DMF) to remove the ivDde group. sigmaaldrich.com While a 2% hydrazine solution is common, concentrations up to 10% have been used for difficult sequences. sigmaaldrich.compeptide.com The progress of the reaction can be monitored spectrophotometrically. sigmaaldrich.comresearchgate.net

Table 1: Protocol for Selective ivDde Deprotection Using N-terminal Boc Protection

StepReagent/ProcedurePurposeTypical ConditionsCitation
1Piperidine in DMFRemoval of N-terminal Fmoc group20% Piperidine/DMF sigmaaldrich-jp.com
2Di-tert-butyl dicarbonate (Boc₂O) and DIPEA in DMFInstallation of N-terminal Boc group5-fold excess Boc₂O, 10-fold excess DIPEA; 1 hour at room temperature researchgate.net
3Hydrazine monohydrate in DMFCleavage of side-chain ivDde group2-5% Hydrazine/DMF; Multiple treatments (e.g., 3 x 3 minutes) nih.govpeptide.com

While the focus is on this compound, the principles are well-illustrated by the extensively documented strategies involving the analogous lysine derivatives, Fmoc-Lys(ivDde)-OH and ivDde-Lys(Fmoc)-OH. The challenges encountered with Fmoc-Lys(ivDde)-OH, and by extension this compound, have led to the strategic use of an orthogonally protected isomer.

When using Fmoc-Lys(ivDde)-OH , the ivDde group is removed after the entire peptide has been synthesized. sigmaaldrich-jp.com This approach can lead to significant problems, as the deprotection can be sluggish and often incomplete. sigmaaldrich-jp.com The difficulty of removal is often exacerbated in sequences where the ivDde-protected residue is near the C-terminus or in peptides that are prone to aggregation on the solid support. sigmaaldrich-jp.com

To overcome these issues, the use of ivDde-Lys(Fmoc)-OH provides a more robust synthetic route. sigmaaldrich-jp.com This building block allows the side-chain modification to be performed during the chain extension process, rather than at the end. sigmaaldrich.comsigmaaldrich-jp.com After the incorporation of ivDde-Lys(Fmoc)-OH into the peptide chain, the side-chain Fmoc group can be removed with piperidine. The exposed side-chain amine is then available for modification (e.g., attachment of a carboxylic acid-functionalized molecule). Following this modification, the Nα-ivDde group is cleaved with hydrazine, allowing for the continuation of peptide chain elongation in the standard manner. sigmaaldrich-jp.com This strategy avoids the problematic deprotection of ivDde from a potentially aggregated, full-length peptide. sigmaaldrich.com

Table 2: Comparison of Synthetic Strategies for Side-Chain Modification

FeatureFmoc-Lys(ivDde)-OH (or this compound)ivDde-Lys(Fmoc)-OH Citation
Timing of Side-Chain Deprotection After complete peptide assemblyImmediately after residue incorporation sigmaaldrich-jp.com
Deprotection Reagent (Side-Chain) 2% Hydrazine in DMF20% Piperidine in DMF sigmaaldrich-jp.com
Deprotection Reagent (N-terminus) 20% Piperidine in DMF (for chain extension)2% Hydrazine in DMF (for chain extension) sigmaaldrich-jp.com
Primary Advantage Conceptually straightforward linear synthesis.Avoids difficult ivDde removal from a full-length peptide; circumvents aggregation issues. sigmaaldrich.comsigmaaldrich-jp.com
Primary Disadvantage Risk of sluggish or incomplete ivDde removal, especially in difficult sequences.Requires a switch in deprotection reagents (piperidine/hydrazine) during synthesis. sigmaaldrich-jp.comiris-biotech.de

Applications in Advanced Peptide and Conjugate Synthesis

Synthesis of Branched Peptides

The synthesis of branched or dendrimeric peptides relies on the incorporation of amino acids with orthogonally protected side chains that can serve as branching points. Fmoc-Dap(ivDde)-OH is ideally suited for this purpose. sigmaaldrich.comcem.com After its incorporation into the growing peptide chain and completion of the linear sequence, the ivDde group on the Dap side chain can be selectively removed with 2% hydrazine (B178648) in DMF. sigmaaldrich.com This exposes a free amino group, which then serves as a new N-terminus for the synthesis of a second peptide chain, creating a branched structure.

This strategy has been successfully employed in the synthesis of unsymmetrically branched peptides. cem.com The stability of the ivDde group during the repeated cycles of Fmoc deprotection ensures the integrity of the branching point until it is intentionally unmasked. sigmaaldrich.comiris-biotech.de

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced metabolic stability and receptor affinity compared to their linear counterparts. This compound is a key reagent in the synthesis of various cyclic peptide structures. sigmaaldrich.comsigmaaldrich-jp.com

On-Resin Macrocyclization Techniques

On-resin cyclization is a powerful technique that often leads to higher yields of the desired cyclic monomer by minimizing intermolecular side reactions. The orthogonal nature of the ivDde protecting group is central to this approach. sigmaaldrich.com A linear peptide containing this compound can be assembled on a solid support. After the full-length peptide is synthesized, the N-terminal Fmoc group is typically replaced with a Boc (tert-butoxycarbonyl) group to prevent its removal by hydrazine. sigmaaldrich.com Subsequently, the side-chain ivDde group of the Dap residue is removed with hydrazine, exposing the amino group. sigmaaldrich.compeptide.com This newly liberated amine can then react with the C-terminal carboxylic acid (which is still attached to the resin) or an activated C-terminal to form a lactam bridge, resulting in a cyclic peptide that remains attached to the solid support.

The cleavage of the ivDde group can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct at 290 nm. sigmaaldrich.comsigmaaldrich-jp.com

Bicyclic and Tricyclic Peptide Synthesis

The utility of this compound extends to the synthesis of even more complex constrained structures like bicyclic and tricyclic peptides. chemrxiv.organu.edu.au These structures are of great interest in drug discovery due to their high conformational rigidity, which can lead to exceptional target affinity and specificity. chemrxiv.orgscienceopen.com

A notable application involves a biocompatible and selective reaction between a 1,2-aminothiol and a 2,6-dicyanopyridine (DCP) moiety to form a thiazoline (B8809763) linkage. chemrxiv.organu.edu.auresearchgate.net In this strategy, this compound can be used to introduce a nucleophilic amine at a specific position in the peptide sequence. chemrxiv.organu.edu.au After the linear peptide is assembled on the resin, the ivDde group is removed. The exposed amine of the Dap residue is then reacted with a reagent like 4-fluoro-2,6-dicyanopyridine (4F-DCP) to install the dicyanopyridine functionality onto the side chain. chemrxiv.organu.edu.auscienceopen.com

This DCP-functionalized peptide can then be cleaved from the resin. In an aqueous buffer at physiological pH, the DCP group will selectively react with 1,2-aminothiol groups, which can be introduced at other positions in the peptide (e.g., as an N-terminal cysteine or a cysteine-modified side chain), to form the bicyclic structure. chemrxiv.organu.edu.auresearchgate.net This method is highly efficient and can be automated, allowing for the rapid generation of diverse bicyclic peptide libraries. chemrxiv.orgscienceopen.com Research has shown that this compound, along with analogous Ornithine and Lysine (B10760008) derivatives, can be used to synthesize these complex structures in good yields. chemrxiv.organu.edu.au

Side-Chain Modified Peptides

The ability to selectively modify the side chains of amino acids is crucial for creating peptides with novel properties and functions. This compound provides a convenient handle for such modifications. sigmaaldrich.comsigmaaldrich-jp.com

Site-Specific Bioconjugation and Labeling

Site-specific modification, such as the attachment of fluorescent dyes, biotin (B1667282), polyethylene (B3416737) glycol (PEG) chains, or other reporter groups, is a common requirement in chemical biology and drug development. chempep.comiris-biotech.de The orthogonal protection strategy offered by this compound is perfectly suited for this. sigmaaldrich.com

The synthesis proceeds by incorporating this compound into the desired position of the peptide sequence. After the full peptide chain is assembled, the ivDde group is selectively removed on-resin using hydrazine. sigmaaldrich.compeptide.com The now-free side-chain amine of the Dap residue is available for reaction with a wide range of electrophilic reagents, allowing for the covalent attachment of the desired label or molecule. This ensures that the modification occurs only at the intended site, leading to a homogenous product. sigmaaldrich.comsigmaaldrich-jp.com This approach has been widely cited and has become a standard method for the synthesis of side-chain modified peptides. sigmaaldrich.comsigmaaldrich-jp.com For instance, this strategy is applicable for conjugating moieties like 2-cyanoisonicotinic acid to the peptide side chain. nih.gov

Orthogonal Protecting Group Properties

The effectiveness of this compound hinges on the distinct properties of its protecting groups. The following table summarizes the key characteristics of the protecting groups discussed.

Protecting GroupAbbreviationCleavage ConditionsStability
9-FluorenylmethyloxycarbonylFmoc20% Piperidine (B6355638) in DMF sigmaaldrich.comAcid (TFA), Hydrazine sigmaaldrich.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMF sigmaaldrich.comsigmaaldrich-jp.comPiperidine, TFA sigmaaldrich.comsigmaaldrich-jp.com
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA) iris-biotech.dePiperidine, Hydrazine sigmaaldrich.com
AllyloxycarbonylAllocPd(0) catalyst iris-biotech.dePiperidine, TFA iris-biotech.de
Biotinylation

Incorporation of Unnatural Amino Acids

This compound is itself a derivative of L-2,3-diaminopropionic acid (Dap), which is an unnatural amino acid. peptide.com Its use in peptide synthesis is a direct method for incorporating this non-canonical residue into a peptide chain. The presence of the ivDde-protected side chain allows for further modifications, creating even more complex unnatural residues post-synthesis. Researchers have used this compound and analogous building blocks like Fmoc-Dab(ivDde)-OH (from 2,4-diaminobutyric acid) to systematically alter peptide structures, such as macrocyclic inhibitors, to study the impact of linker length and ring size on biological activity. nih.gov This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery.

Synthesis of Conjugates

The ability to perform selective, on-resin modifications makes this compound an excellent choice for synthesizing peptide conjugates. wiley-vch.de These are hybrid molecules where a peptide is linked to another type of molecule, such as a nucleic acid or a metal chelate, to combine their respective properties.

The synthesis of conjugates between peptides and peptide nucleic acids (PNAs) is a significant application area. PNAs are synthetic DNA mimics with a peptide-like backbone. The orthogonal deprotection offered by the Dde/ivDde group in conjunction with the Fmoc group is crucial for the direct solid-phase synthesis of PNA-peptide conjugates. researchgate.net This strategy allows for the assembly of the full peptide sequence, followed by the selective deprotection of the Dap side chain and subsequent synthesis of the PNA molecule from this specific attachment point, all on the same solid support.

In the field of nuclear medicine, peptides are used to target specific tissues or cells, while a chelated metal radionuclide provides the imaging or therapeutic payload. This compound has been used in the synthesis of novel Technetium-99m (Tc-99m) labeled Probestin (B1678240) conjugates for imaging aminopeptidase (B13392206) N (APN/CD13) expression. nih.gov In this research, this compound was incorporated into the Probestin peptide sequence. nih.gov After assembling the main peptide, the ivDde group was selectively removed with 2% hydrazine in DMF, allowing for the on-resin construction of a tripeptide chelator sequence at the Dap side chain. nih.gov This chelator was then used to complex the Tc-99m radioisotope. This methodology is also applied more broadly for creating conjugates with other metals, such as Indium-111 and Lutetium-177, using similar lysine-based building blocks like Fmoc-Lys(ivDde)-OH, demonstrating the versatility of the ivDde orthogonal protection strategy. researchgate.net

Peptide-Nucleic Acid (PNA)-Peptide Conjugates

Total Chemical Synthesis of Complex Peptides

The synthesis of complex, non-linear peptide architectures requires a sophisticated toolbox of chemical strategies, chief among them being the use of orthogonally protected amino acid building blocks. The compound N-α-Fmoc-N-β-(ivDde)-L-diaminopropionic acid, or this compound, is a quintessential example of such a building block, providing two distinct, selectively removable protecting groups. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine is base-labile, typically removed by piperidine during standard solid-phase peptide synthesis (SPPS). In contrast, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group protecting the side-chain (β-amine) is stable to the conditions of Fmoc-SPPS but can be selectively cleaved using hydrazine. sigmaaldrich.comchemimpex.com This orthogonality is the key to its utility, enabling site-specific modifications and the construction of intricate peptide structures, such as branched, cyclic, and conjugated molecules. sigmaaldrich.com

Heterodimeric Interchain Bis-Lactam-Linked Peptides

A significant application of this compound is in the assembly of complex multi-chain peptides stabilized by multiple lactam bridges, which can act as isosteres for disulfide bonds. An example of this is the total chemical synthesis of a heterodimeric bis-lactam analogue of human insulin-like peptide 3 (INSL3). In this synthesis, the native disulfide bonds were replaced by more stable amide linkages formed between the side chains of diaminopropionic acid (Dap) and aspartic acid (Asp).

The strategy involved a combination of microwave-assisted SPPS and the use of multiple orthogonal protecting groups to direct the formation of two distinct interchain lactam bridges (A11-B10 and A24-B22). The synthesis began with the assembly of the INSL3 B-chain on a solid support. To create the precursor for the first lactam bridge, this compound was incorporated at the B22 position. After the full B-chain was synthesized, its N-terminus was protected with a Boc group. The ivDde group on the Dap(B22) side chain was then selectively removed with a 3% hydrazine solution. researchgate.net This exposed the side-chain amine, which was subsequently acylated with an Fmoc-L-Asp-OtBu residue. From this new branching point, the A-chain was assembled.

A second set of orthogonal protecting groups, Mmt (Monomethoxytrityl) and O-2-PhiPr (O-2-phenylisopropyl ester), were used at the B10 and A11 positions to form the second lactam bridge. This complex, sequential strategy, reliant on the selective deprotection of the ivDde group, successfully yielded the desired heterodimeric peptide with two interchain lactam bonds, a structure that had not been previously reported. researchgate.net

Orthogonal Protection Strategy in Bis-Lactam INSL3 Analogue Synthesis
Amino Acid PositionBuilding BlockSide-Chain Protecting GroupDeprotection ReagentPurpose
B22This compoundivDde3% HydrazineSite for A-chain elongation and first lactam bridge formation.
A-chain branchFmoc-L-Asp-OtBuOtBu (tert-Butyl)TFA (during final cleavage)Carboxyl partner for the B22-A24 lactam bridge.
B10Fmoc-L-Dpr(Mmt)-OHMmt1% TFAAmine partner for the second lactam bridge (A11-B10).
A11Fmoc-L-Asp(O-2-PhiPr)-OHO-2-PhiPr1% TFACarboxyl partner for the second lactam bridge (A11-B10).

Polyketide-Peptide Hybrids

Polyketide-peptide hybrids are a class of natural products that often exhibit potent biological activities. Their chemical synthesis is a considerable challenge, primarily due to the need to conjugate two structurally distinct entities—a peptide chain and a polyketide backbone—in a controlled manner. This requires a synthetic strategy that allows for the selective modification of the peptide at a specific site for ligation with the polyketide moiety.

While specific literature detailing the use of this compound in a completed polyketide-peptide hybrid synthesis is not prominent, its chemical properties make it an ideal tool for this purpose. The orthogonal protection scheme offered by this building block provides a clear strategic pathway for such conjugations. A plausible synthetic approach would involve the assembly of the peptide component on a solid support using standard Fmoc chemistry. This compound would be incorporated into the peptide sequence at the desired point of conjugation.

Following the completion of the peptide chain assembly, the N-terminal Fmoc group would be removed and capped with a Boc protecting group. This step is crucial to prevent the free N-terminus from reacting in subsequent steps. With the peptide backbone fully assembled and capped, the ivDde group on the Dap side chain can be selectively cleaved with hydrazine. sigmaaldrich.com This unmasks the β-amino group of the Dap residue, creating a unique, reactive handle on the peptide side chain. This free amine is then available for chemoselective ligation with an activated carboxyl group on the polyketide molecule, forming a stable amide bond and yielding the final polyketide-peptide hybrid. This strategy ensures that the polyketide is attached only at the intended Dap residue, offering high precision in the synthesis of these complex hybrid molecules.

Conceptual Strategy for Polyketide-Peptide Hybrid Synthesis using this compound
StepActionKey ReagentsOutcome
1Peptide AssemblyFmoc-SPPS coupling reagents (e.g., HATU, DIC/HOBt)Resin-bound peptide with this compound incorporated.
2N-Terminal CappingBoc Anhydride (Boc₂O), DIPEAN-terminally Boc-protected peptide chain.
3Side-Chain Deprotection2-5% Hydrazine in DMFSelective removal of the ivDde group, exposing the Dap side-chain amine.
4Polyketide ConjugationActivated polyketide (e.g., acyl chloride or activated ester), baseFormation of an amide bond between the peptide and polyketide.
5Final CleavageTFA cocktail (e.g., TFA/TIS/H₂O)Cleavage from resin and removal of acid-labile side-chain groups (e.g., Boc, OtBu).

Research Directions and Future Perspectives

Development of Novel Deprotection Strategies

The selective removal of the ivDde group in the presence of the Fmoc group and other acid-labile side-chain protecting groups is a cornerstone of its utility. sigmaaldrich.com Research continues to refine these deprotection methods to enhance efficiency and expand their compatibility with increasingly complex peptide targets.

The standard method for ivDde cleavage involves treatment with a mild hydrazine (B178648) solution. sigmaaldrich.com The reaction's progress can be conveniently monitored by UV spectrophotometry, as the indazole by-product has a strong absorbance at 290 nm. sigmaaldrich.com The ivDde group's stability to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for cleaving many other protecting groups like Boc is well-established. sigmaaldrich.com

While effective, the standard hydrazine protocol can be sluggish in certain sequence contexts or with aggregated peptides. sigmaaldrich.com This has prompted investigations into optimizing reaction conditions and exploring alternative reagents.

Table 1: Deprotection Reagents for ivDde and Related Protecting Groups

Protecting Group Reagent Conditions Key Features Citations
ivDde 2-10% Hydrazine in DMF Room Temperature, minutes to hours Standard method; concentration adjusted for difficult sequences. sigmaaldrich.comnih.gov
ivDde 3% Hydrazine in DMF Room Temperature Used to minimize potential intramolecular migration. nih.gov
ivDde 2% Hydrazine in DMF with Allyl Alcohol Room Temperature Required when allyl-based protecting groups are present to prevent their reduction. sigmaaldrich.com

| Dde | Hydroxylamine (B1172632) hydrochloride / Imidazole (B134444) in NMP | Room Temperature | Provides complete orthogonality with Fmoc groups, avoiding any potential premature Fmoc cleavage by hydrazine. | researchgate.net |

Future research is likely to focus on developing even milder and more efficient cleavage cocktails, potentially moving towards non-hydrazine-based reagents to improve safety profiles and broaden compatibility with sensitive functional groups. The adaptation of methods like the hydroxylamine/imidazole system for ivDde deprotection represents a promising avenue for achieving cleaner and more orthogonal deprotection schemes. researchgate.net

Automation in Peptide Synthesis Utilizing Fmoc-Dap(ivDde)-OH

The evolution of automated peptide synthesizers has transformed peptide production from a specialized art into a routine and high-throughput science. nih.gov The chemical properties of this compound make it fully compatible with and amenable to automated solid-phase peptide synthesis (SPPS) protocols. nih.govresearchgate.net

Automated synthesizers, including microwave-assisted instruments, can be programmed to perform the sequential coupling of amino acids and the selective deprotection steps required for complex peptide synthesis. researchgate.netnih.gov For instance, an open-source automated synthesizer, "PepSy," has been developed with specific pre-programmed functions for steps including Fmoc deprotection and ivDde deprotection using 2% hydrazine hydrate (B1144303) in DMF. researchgate.net This demonstrates the integration of this building block into fully automated workflows.

The primary advantage of using this compound in automated synthesis is the ability to program a pause in the chain elongation, selectively remove the ivDde group from the Dap residue, and perform a site-specific modification—such as branching, cyclization, or fluorophore conjugation—before resuming the automated elongation of the peptide chain. sigmaaldrich.com This capability is crucial for the automated parallel synthesis of peptide libraries with diverse modifications. iris-biotech.de

Future work in this area will likely involve the refinement of automated protocols to handle more complex modifications and to optimize reagent usage and reaction times, further streamlining the production of sophisticated peptide constructs.

Expansion of Applications in Chemical Biology and Drug Discovery

The ability to introduce precise modifications at specific sites within a peptide chain is a powerful tool in chemical biology and drug discovery. This compound is a key enabler of these strategies, allowing for the synthesis of peptides with novel structures and functions. sigmaaldrich.comchemimpex.comchemimpex.com

This compound and its analogs are instrumental in the synthesis of complex peptide therapeutics, particularly those involving macrocyclization or branched structures. sigmaaldrich.com The ivDde protecting group is noted for being more stable than the related Dde group during the repetitive piperidine treatments in Fmoc-SPPS, making it a reliable choice for the synthesis of long and complex peptides like the antibiotic polymyxin (B74138) B1. glpbio.combachem.com

Table 2: Examples of Therapeutics Synthesized Using this compound and Analogs

Therapeutic Candidate Target/Application Role of this compound Analog Citations
Cyclic Peptide Inhibitors Zika Virus Protease (NS2B-NS3) Enabled synthesis of linkers of varying lengths to study the effect of macrocyclic ring size on enzyme inhibition. nih.gov
Probestin (B1678240) Conjugates Cancer Imaging (APN/CD13 expression) Used to construct a tripeptide chelator sequence for the Tc-99m radionuclide. nih.govscispace.com
Polymyxin B1 Analogs Antibiotic Provided stable side-chain protection for the synthesis of the Dab-rich cyclopeptide. glpbio.combachem.com

| INSL3 Analogs | Cystine Isosteres | Fmoc-L-Dpr(ivDde)-OH was used to create a stable interchain bis-lactam bridge. | nih.gov |

The precise control over molecular architecture afforded by this building block allows researchers to fine-tune the pharmacological properties of peptide drug candidates. chemimpex.com

Structural modifications such as macrocyclization are known to enhance the bioactivity, metabolic stability, and cell permeability of peptides. researchgate.net this compound provides a chemical handle to achieve such modifications. By incorporating this amino acid, a linear peptide can be assembled on a solid support, after which the ivDde group is removed to reveal a reactive amine. This amine can then be used as an anchor point for cyclization or the attachment of other moieties designed to improve the peptide's performance. nih.gov

The development of molecular probes is essential for studying biological processes. The orthogonal protection scheme of this compound is perfectly suited for the synthesis of multifunctional probes. sigmaaldrich.com A common strategy involves synthesizing a peptide sequence and then using the deprotected Dap side chain to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, at a specific location. sigmaaldrich.comresearchgate.net

This methodology was successfully applied in the synthesis of Tc-99m labeled probestin conjugates, which act as imaging probes for APN/CD13 expression, a biomarker relevant in oncology. nih.govscispace.com The this compound building block was used to introduce a chelating sequence for the radioactive Tc-99m isotope without interfering with the peptide's receptor-binding domain. nih.gov This site-specific labeling ensures that the probe's functionality is preserved, highlighting the expanding role of this compound in creating sophisticated tools for biological research.

Q & A

Q. What are the standard protocols for incorporating Fmoc-Dap(ivDde)-OH into solid-phase peptide synthesis (SPPS)?

this compound is typically coupled using activating agents like HATU/DIEA under anhydrous conditions. The ivDde protecting group on the side-chain amine remains stable during Fmoc deprotection (using piperidine) but can be selectively removed with 2% hydrazine in DMF or NH4_4OH/imidazole solutions to enable further functionalization . Post-deprotection, the exposed amine can be modified (e.g., acylated or labeled) without disrupting the peptide backbone.

Q. How should this compound be stored to maintain stability?

Store the compound at -20°C in a desiccated environment to prevent hydrolysis of the ivDde group. For long-term storage (>6 months), aliquot and store at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the ivDde group and reduce coupling efficiency .

Q. Which analytical techniques are recommended to verify the integrity of this compound during synthesis?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to monitor purity and MALDI-TOF or ESI-MS to confirm molecular weight. The ivDde group’s UV absorbance at ~300 nm aids in tracking deprotection efficiency .

Advanced Research Questions

Q. How can researchers troubleshoot incomplete ivDde deprotection during peptide synthesis?

Incomplete deprotection may arise from insufficient hydrazine concentration, short reaction times, or interference from residual Fmoc groups. Optimize by:

  • Increasing hydrazine concentration to 5% (v/v) in DMF.
  • Extending reaction time to 2–4 hours.
  • Verifying complete Fmoc removal via UV monitoring (λ = 301 nm) before ivDde deprotection . Contamination by moisture or acidic residues can also stabilize ivDde; ensure anhydrous conditions and neutralize resin with DIEA prior to deprotection .

Q. How can orthogonal protection strategies be designed using this compound with other groups (e.g., Alloc, Boc)?

ivDde is orthogonal to Fmoc, Alloc, and Boc groups. For example:

  • Use Fmoc for α-amine protection.
  • Retain ivDde on the side-chain amine until final stages.
  • Introduce Alloc/Boc groups for other side chains, removed via Pd(0)/TFA, respectively. This enables sequential modifications, such as cyclization or fluorescent labeling, without cross-reactivity .

Q. How do solvent polarity and temperature influence coupling efficiency of this compound in challenging sequences?

Polar aprotic solvents (DMF, NMP) enhance solubility and reduce aggregation. For sterically hindered residues:

  • Increase coupling temperature to 40–50°C.
  • Use DMSO (10–20% v/v) as a cosolvent to improve accessibility.
  • Double coupling cycles (20 min each) with HATU/DIEA improve yields in β-sheet-prone regions .

Methodological and Data Analysis Questions

Q. What are the critical considerations for using this compound in pre-column derivatization for HPLC amino acid analysis?

React this compound with Fmoc-Cl under alkaline conditions (pH 8–9) to form fluorescent derivatives. Ensure derivatization occurs at 25°C for 30 min to prevent ivDde cleavage. Separate derivatives using a C18 column with a methanol/water gradient and detect at λ = 265 nm .

Q. How can researchers resolve contradictions in reported coupling efficiencies across studies?

Variability often stems from differences in resin type (Wang vs. Rink), solvent purity, or activation agents. For example:

  • HATU outperforms HBTU in low-solubility scenarios.
  • PEG-based resins reduce steric hindrance compared to polystyrene. Cross-validate protocols using model peptides and control reactions to isolate contributing factors .

Biological and Functional Applications

Q. How is this compound utilized in studying Toll-like receptor (TLR) interactions?

The ivDde group enables site-specific incorporation of modified diamines (e.g., δ-CONH2_2) into peptidoglycan analogs. After deprotection, the exposed amine is conjugated to lipid anchors or fluorescent tags for TLR binding assays and confocal imaging .

Q. What strategies are employed to minimize side reactions during post-deprotection functionalization?

After ivDde removal, quench residual hydrazine with acetone (10% v/v) to prevent Schiff base formation. For acylation, use a 3-fold molar excess of activated esters (e.g., NHS-biotin) in DMF with DIEA (2 eq) to ensure complete reaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.